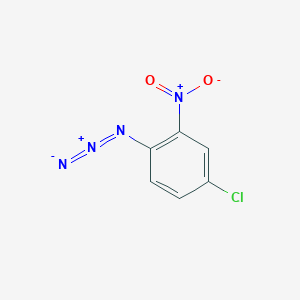

1-Azido-4-chloro-2-nitrobenzene

Description

1-Azido-4-chloro-2-nitrobenzene (CAS: Not explicitly provided; molecular formula: C₆H₃ClN₄O₂) is an aryl azide derivative characterized by three substituents on the benzene ring: an azido group (-N₃) at position 1, a nitro group (-NO₂) at position 2, and a chloro group (-Cl) at position 4. This compound is synthesized via nucleophilic substitution reactions, such as the use of polymer-supported dibutylstannyl azide, yielding 79% under optimized conditions . Key spectral data includes ¹H NMR (CDCl₃, δ ppm): 7.90 (d, J = 2.4 Hz, 1H), 7.55 (dd, J = 8.7, 2.4 Hz, 1H), 7.23 (d, J = 1.9 Hz, 1H); ¹³C NMR (CDCl₃, δ ppm): 134.2, 133.7, 130.4, 126.2, 122.1 . The electron-withdrawing nitro and chloro groups enhance the stability of the azide moiety compared to aryl azides with electron-donating substituents, though thermal and shock sensitivity remain concerns due to the azido group .

Properties

Molecular Formula |

C6H3ClN4O2 |

|---|---|

Molecular Weight |

198.57 g/mol |

IUPAC Name |

1-azido-4-chloro-2-nitrobenzene |

InChI |

InChI=1S/C6H3ClN4O2/c7-4-1-2-5(9-10-8)6(3-4)11(12)13/h1-3H |

InChI Key |

WIRNSUXJXYSMIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of 1-Azido-4-chloro-2-nitrobenzene and Analogues

Key Findings:

Structural Isomerism: The positional isomer 1-Azido-2-chloro-4-nitrobenzene shares the same molecular formula as the target compound but differs in substituent arrangement. Its crystallographic data (monoclinic, P2₁/n) suggests distinct packing compared to the target compound, which lacks reported crystal data. The isomer’s instability may arise from steric or electronic effects due to the nitro group at position 4 .

Symmetry: 1-Azido-3,5-dichlorobenzene exhibits simplified NMR splitting due to its symmetrical 3,5-dichloro substitution, contrasting with the asymmetric target compound .

Synthetic Efficiency :

- The target compound’s synthesis (79% yield) using polymer-supported reagents outperforms traditional methods for aryl azides, which often require harsh conditions or lower yields.

Safety and Applications: The nitro group in the target compound increases reactivity in click chemistry and photochemical applications but necessitates careful handling due to explosion risks. In contrast, 1-Chloro-4-nitrobenzene (non-azido) is safer and widely used in industrial antioxidant synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.